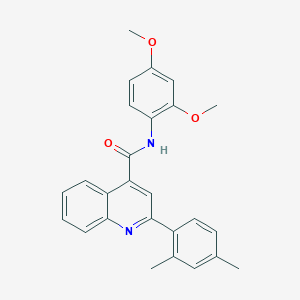![molecular formula C24H15BrClF2NO4 B334512 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334512.png)
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a methoxy group, and a difluorophenyl group
Vorbereitungsmethoden
The synthesis of 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds, such as:
- 4-(4-bromobenzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(4-benzyloxybenzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-methoxybenzylidene)-2-phenyl-4H-oxazol-5-one
These compounds share similar structural features but differ in the substituents attached to the oxazole ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound makes it a compound of particular interest in various research fields.
Eigenschaften
Molekularformel |
C24H15BrClF2NO4 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(4E)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H15BrClF2NO4/c1-31-21-9-14(7-16(25)22(21)32-12-13-5-3-2-4-6-13)8-20-24(30)33-23(29-20)15-10-18(27)19(28)11-17(15)26/h2-11H,12H2,1H3/b20-8+ |
InChI-Schlüssel |
YMAPXXKNOFGJLL-DNTJNYDQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B334431.png)
![Isopropyl 4-ethyl-5-methyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B334432.png)



![(2,6-Dimethylpiperidin-1-yl)[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B334438.png)


![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334443.png)
![Propyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B334445.png)

![Isopropyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334451.png)
![5-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B334452.png)
![Isopropyl 2-[(3-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334453.png)
